molecular formula C15H15N3O B11861812 (2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol CAS No. 1354704-73-6

(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol

Cat. No.: B11861812
CAS No.: 1354704-73-6
M. Wt: 253.30 g/mol
InChI Key: MYHYRQYYJSLVSI-UHFFFAOYSA-N
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Description

(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol is a complex organic compound that features a quinoline core substituted with a pyrazole ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Attachment of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using hydrogenation techniques.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Formation of a quinoline ketone derivative.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of nitro or halogenated pyrazole derivatives.

Scientific Research Applications

(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of organic semiconductors or light-emitting materials.

Mechanism of Action

The mechanism of action of (2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-3-(1H-pyrazol-1-yl)quinolin-4-yl)methanol: Lacks the methyl group on the pyrazole ring.

    (2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline): Lacks the methanol group.

Uniqueness

(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol is unique due to the presence of both the methanol group and the methyl-substituted pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

CAS No.

1354704-73-6

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

[2-methyl-3-(3-methylpyrazol-1-yl)quinolin-4-yl]methanol

InChI

InChI=1S/C15H15N3O/c1-10-7-8-18(17-10)15-11(2)16-14-6-4-3-5-12(14)13(15)9-19/h3-8,19H,9H2,1-2H3

InChI Key

MYHYRQYYJSLVSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C3=CC=CC=C3N=C2C)CO

Origin of Product

United States

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